BMS-963272 MGAT2 Inhibitory Potency and Selectivity Profile vs. DGAT1 and Other Acyltransferases
BMS-963272 inhibits human MGAT2 with an IC50 of 7.1 nM [1]. It demonstrates exceptional selectivity over human DGAT1 (IC50 >33,000 nM), human MGAT3 (IC50 >820 nM), and human AWAT2 (IC50 >33,000 nM) [1]. This >4,600-fold selectivity for MGAT2 over DGAT1 is critical, as selective DGAT1 inhibitors are associated with gastrointestinal adverse events such as diarrhea in preclinical models and clinical studies [2].
| Evidence Dimension | Inhibitory potency and selectivity |
|---|---|
| Target Compound Data | hMGAT2 IC50 = 7.1 nM; hDGAT1 IC50 >33,000 nM; hMGAT3 IC50 >820 nM; hAWAT2 IC50 >33,000 nM |
| Comparator Or Baseline | Selective DGAT1 inhibitors (class) |
| Quantified Difference | >4,600-fold selectivity for MGAT2 over DGAT1 |
| Conditions | Recombinant enzyme assays; scintillation proximity assay for MGAT2 |
Why This Matters
The high selectivity for MGAT2 over DGAT1 predicts a lower risk of DGAT1-mediated diarrhea, a known tolerability issue with this target class, which directly informs compound selection for in vivo studies.
- [1] Turdi H, et al. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders. J Med Chem. 2021 Oct 14;64(19):14773-14792. View Source
- [2] Cheng D, et al. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity. Cell Metab. 2022 Nov 1;34(11):1732-1748.e5. View Source
